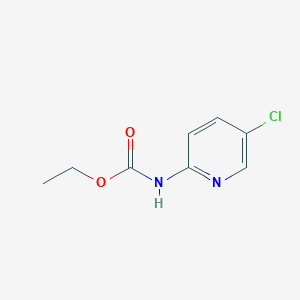

ethyl N-(5-chloropyridin-2-yl)carbamate

Description

Overview of Carbamate (B1207046) Derivatives in Organic Synthesis

Carbamates, also known as urethanes, are a class of organic compounds characterized by the presence of a -NHC(=O)O- functional group. wikipedia.org This structural motif is essentially an ester of carbamic acid (NH₂COOH). wikipedia.org In the realm of organic synthesis, carbamates are highly versatile. They are widely employed as protecting groups for amines, shielding their reactivity during complex multi-step syntheses. acs.orgnih.gov This is attributed to their general stability under a variety of reaction conditions and the relative ease with which they can be introduced and subsequently removed. nih.gov

The carbamate linkage is an amide-ester hybrid, a feature that imparts both chemical and proteolytic stability. acs.org This stability, coupled with their ability to permeate cell membranes, has made carbamates a key structural element in many therapeutic agents and prodrugs. acs.orgnih.gov The substituents on both the nitrogen and oxygen atoms of the carbamate group can be varied, allowing for the fine-tuning of their biological and pharmacokinetic properties. nih.gov Methodologies for synthesizing carbamates are diverse and include reactions of alcohols with isocyanates, alcoholysis of carbamoyl (B1232498) chlorides, and the reaction of chloroformates with amines. wikipedia.org

Significance of 5-Chloropyridine Moiety in Contemporary Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic aromatic compound that is a structural component in a vast number of pharmaceuticals and agrochemicals. mdpi.comnih.gov Its nitrogen atom provides a site for hydrogen bonding, which can be crucial for molecular recognition at biological targets. nih.gov The introduction of a chlorine atom at the 5-position of the pyridine ring, creating the 5-chloropyridine moiety, significantly influences the molecule's electronic properties and reactivity.

Chlorine is a common halogen found in many FDA-approved drugs, and its presence can enhance a molecule's therapeutic efficacy. nih.gov The 5-chloropyridine scaffold is a key building block in the synthesis of various biologically active compounds. For instance, 2-amino-5-chloropyridine (B124133) is a crucial intermediate in the production of numerous pharmaceuticals and pesticides. chemicalbook.comguidechem.com The chlorination of pyridine derivatives is an area of active research, with various methods being developed to achieve selective and efficient synthesis. google.comgoogle.com

Historical Context of Related Chemical Classes

The history of pyridine chemistry dates back to 1846 when it was first isolated. nih.gov However, its structure was not elucidated until the late 1860s and early 1870s. nih.gov The first synthesis of pyridine was reported in 1876. nih.gov Since then, pyridine and its derivatives have become central to the development of a wide array of chemical compounds with diverse applications. mdpi.comnih.gov

Carbamates also have a long history, with their use in various industries, including agriculture and polymers. nih.gov The development of carbamate-based nerve agents began in the 1940s, highlighting the potent biological activity that this class of compounds can possess. mdpi.com In medicinal chemistry, the carbamate group has been increasingly utilized as a key structural motif in drug design. acs.org The combination of these two well-established chemical classes, pyridine and carbamate, into scaffolds like N-(5-chloropyridin-2-yl)carbamate represents a logical progression in the search for novel molecules with tailored properties.

Research Scope and Objectives Pertaining to Ethyl N-(5-chloropyridin-2-yl)carbamate

The primary focus of this article is the chemical compound this compound. The objective is to provide a detailed and scientifically accurate overview of this specific molecule. This includes an examination of its structural features, synthesis, and the chemical properties derived from its constituent carbamate and 5-chloropyridine moieties. The aim is to create a comprehensive resource that is strictly focused on the chemical nature of this compound, without delving into pharmacological applications or safety profiles.

Relevant Literature Review and Current Research Landscape

The current research landscape for compounds containing the N-(5-chloropyridin-2-yl)carbamate scaffold is multifaceted. A significant portion of the literature focuses on the synthesis and biological evaluation of various derivatives. For example, derivatives of N-(5-chloropyridin-2-yl) have been investigated for their potential as antifungal agents. mdpi.com The synthesis of the precursor, 2-amino-5-chloropyridine, is well-documented, with various methods reported, including chlorination of 2-aminopyridine (B139424) in different acidic media. google.comgoogle.com

Research into carbamates continues to be a vibrant area, with ongoing development of new synthetic methodologies and applications in drug discovery. acs.orgresearchgate.net The synthesis of novel carbamate building blocks, including those with pyridine rings, is an active field of study. nih.gov The specific compound, this compound, is often studied in the context of being a potential impurity or intermediate in the synthesis of more complex molecules. For instance, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, a related structure, is noted as an impurity in the synthesis of the anticoagulant edoxaban. pharmaffiliates.comnih.gov

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | ethyl (5-chloropyridin-2-yl)carbamate |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| CAS Number | 14565-55-0 |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-amino-5-chloropyridine with ethyl chloroformate. This is a standard method for the formation of carbamates from amines. wikipedia.org The reaction proceeds via nucleophilic acyl substitution, where the amino group of the pyridine derivative attacks the carbonyl carbon of the ethyl chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate linkage.

The starting material, 2-amino-5-chloropyridine, can be prepared through various synthetic routes. One common method is the direct chlorination of 2-aminopyridine. google.com The reaction conditions, such as the solvent and the chlorinating agent, are crucial for achieving good yields and minimizing the formation of dichlorinated byproducts. google.comgoogle.com Alternative routes to 2-amino-5-chloropyridine have also been explored, starting from different pyridine precursors. guidechem.comdissertationtopic.net

Characterization of this compound would typically involve a range of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the connectivity of the atoms and the presence of the ethyl and chloropyridine groups. Infrared (IR) spectroscopy would show characteristic absorption bands for the N-H and C=O bonds of the carbamate group. Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the molecule.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(5-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOSJBMCUBGWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl N 5 Chloropyridin 2 Yl Carbamate and Its Analogs

Direct Synthesis Approaches

The most straightforward method for synthesizing ethyl N-(5-chloropyridin-2-yl)carbamate and its analogs involves the direct acylation of an appropriate amino-pyridine precursor.

Reaction Pathways and Mechanisms

The primary pathway for the direct synthesis of this compound is the reaction of 2-amino-5-chloropyridine (B124133) with ethyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the amino group on the pyridine (B92270) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of the carbamate (B1207046) and hydrochloric acid as a byproduct.

The presence of a base is crucial to neutralize the hydrochloric acid generated, which would otherwise protonate the starting amine and render it non-nucleophilic, thus halting the reaction.

A general reaction scheme is as follows: 2-amino-5-chloropyridine + Ethyl Chloroformate → this compound + HCl

Catalytic Systems and Optimization Strategies

To enhance the efficiency and yield of direct carbamate synthesis, various catalytic systems and optimization strategies are employed. Common strategies involve the use of a base to act as both a catalyst and an acid scavenger. Tertiary amines, such as triethylamine (B128534) or pyridine, are frequently used for this purpose.

Optimization of reaction conditions is key to maximizing product yield and purity. This includes adjusting the temperature, solvent, and reactant stoichiometry. For instance, a patented process involving a related compound, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, reacts it with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in acetonitrile. The reaction is heated to around 60°C and uses triethylamine as a base, with the reaction proceeding for several hours to ensure completion. google.com

Alternative methods for synthesizing N-substituted ethyl carbamates include using a Reformatzky reagent (ethyl zinc bromide acetate) with an isocyanate in tetrahydrofuran (B95107) at a moderately elevated temperature (40-45°C) for 8-12 hours. google.com This method boasts high yields (over 70%) and purity (over 99%). google.com

Indirect Synthesis via Precursors and Intermediates

Indirect synthetic routes offer alternative pathways to the target molecule, often by constructing or modifying a precursor in a stepwise fashion.

Derivatization from Related Pyridinyl or Carbamoyl (B1232498) Compounds

Analogs of this compound can be synthesized through the derivatization of existing carbamate structures. Research has shown that while replacing the ethyl group with a methyl group does not significantly alter the activity of some biologically active carbamates, replacing it with bulkier aliphatic groups can reduce activity. nih.gov The synthesis of these analogs can be achieved by transformations at the carbamate of a parent molecule, reductive cyclization of nitropyridine intermediates, or by hydride reduction of heteroaromatic rings. nih.gov

Another approach involves the protection of functional groups. For example, in the synthesis of certain pyrrolo[2,3-d]pyrimidines, the NH group of a glycine (B1666218) moiety attached to a pyrimidine (B1678525) ring was protected using ethyl chloroformate before subsequent cyclization reactions. lmaleidykla.lt This highlights a strategy where a carbamate is formed as an intermediate step to facilitate other chemical transformations.

Role of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate as a Key Intermediate

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, also known as N-(5-Chloropyridin-2-yl)oxalamic acid ethyl ester, serves as a crucial intermediate in the synthesis of more complex molecules. This compound is widely used in drug and pesticide synthesis.

A key application of this intermediate is demonstrated in a patented method where it is reacted with an amine (tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate) to form a larger, more complex amide. google.com The reaction involves mixing the two key components in an organic solvent like acetonitrile, adding a base such as triethylamine, and heating the mixture. google.com This process facilitates the formation of the final product with improved yield and purity by creating an amide linkage. google.com The use of this oxoacetate intermediate allows for the coupling of the (5-chloropyridin-2-yl)amino moiety to other molecules.

Table 1: Example Reaction Conditions Using a Key Intermediate

| Reactant A | Reactant B | Solvent | Base | Temperature | Time |

|---|

This table is based on data from a patented synthesis process demonstrating the utility of the intermediate. google.com

Green Chemistry Principles in Carbamate Synthesis

The application of green chemistry principles to carbamate synthesis aims to create more sustainable and environmentally friendly processes. One notable approach is the three-component coupling reaction involving an amine, carbon dioxide (CO2), and an alkyl halide. researchgate.net This method utilizes CO2, a renewable and non-toxic C1 source, as a replacement for hazardous phosgene (B1210022) derivatives. researchgate.net

The use of a reusable, polymer-supported base, such as polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU), allows for the synthesis of a variety of alkyl carbamates in high yields (up to 95%) under mild conditions. researchgate.net The immobilized base can be easily recovered and reused, minimizing waste. researchgate.net The reaction typically involves bubbling CO2 through a solution of the amine and the polymer-supported base in a solvent like acetonitrile, followed by the addition of an alkyl halide. researchgate.net

Another green approach focuses on the use of less hazardous solvents and catalytic systems. For example, some syntheses are exploring the use of solid-state polyurethane coatings, which are solvent-free and non-polluting, highlighting a shift towards more environmentally benign applications of carbamate chemistry. google.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-chloropyridine |

| Ethyl chloroformate |

| Triethylamine |

| Pyridine |

| Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate |

| N-(5-Chloropyridin-2-yl)oxalamic acid ethyl ester |

| tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate |

| Acetonitrile |

| Ethyl zinc bromide acetate (B1210297) |

| Tetrahydrofuran |

| Isocyanate |

| Carbon dioxide |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Di(tert-butyl)dicarbonate |

| Methanesulfonyl chloride |

Eco-Friendly Reagents and Solvents

The principles of green chemistry guide the selection of materials to minimize environmental impact. In the synthesis of carbamates, this often involves replacing traditionally hazardous reagents with safer, more sustainable alternatives. For instance, the use of urea (B33335) as a carbonyl source in place of phosgene or its derivatives represents a significant step towards a greener process for general carbamate synthesis. mdpi.com Another approach involves reacting isocyanates with reagents like ethyl zinc bromide acetate in solvents such as tetrahydrofuran, which can proceed under mild conditions. google.com

The choice of solvent is critical to the environmental footprint of a synthetic process. While syntheses of related, complex molecules have utilized solvents like acetonitrile, there is a drive towards using more benign options. google.com Eco-friendly solvents are chosen based on their low toxicity, biodegradability, and derivation from renewable resources.

Table 1: Comparison of Reagents for Carbamate Synthesis

| Reagent Type | Traditional Reagent | Eco-Friendly Alternative | Key Advantage of Alternative |

| Carbonyl Source | Phosgene, Ethyl Chloroformate | Urea, Dialkyl Carbonates | Lower toxicity and safer handling. mdpi.com |

| Acylating Agent | Isocyanate | In-situ generation from amides | Avoids handling of toxic isocyanates. |

Table 2: Examples of Solvents in Related Syntheses

| Solvent | Application Context | Environmental Consideration |

| Acetonitrile | Synthesis of Edoxaban precursor | Effective but has toxicity concerns. google.com |

| Toluene | Washing/Purification | Useful for purification but is a volatile organic compound (VOC). tdcommons.org |

| Ethanol (B145695) | Reaction medium | Generally considered a greener solvent; biodegradable and from renewable sources. chemicalbook.com |

| Tetrahydrofuran (THF) | Reaction medium for N-substituted carbamates | Effective solvent but requires careful handling and disposal. google.com |

Sustainable Reaction Conditions (e.g., Hofmann Rearrangement)

Sustainable reaction conditions aim to reduce energy consumption, minimize waste, and utilize catalytic methods. The Hofmann rearrangement, a classic reaction for converting primary amides into primary amines with one fewer carbon atom, is a key step in synthesizing the 2-amino-5-chloropyridine precursor required for the target molecule.

The traditional Hofmann rearrangement often uses stoichiometric amounts of bromine in a strong aqueous base, which can result in significant waste and poor yields for certain substrates. eurekaselect.com Modern adaptations focus on greener and more efficient protocols. These include the use of hypervalent iodine reagents, such as phenyliodoso acetate [PhI(OAc)2], in methanolic potassium hydroxide (B78521), which provides excellent yields of the corresponding carbamates by trapping the isocyanate intermediate with methanol (B129727). nih.gov This method avoids the use of elemental bromine. eurekaselect.comnih.gov

A particularly innovative and sustainable approach is the electrochemical Hofmann rearrangement. rsc.org This method avoids highly corrosive and toxic halogens altogether by using a mediator like sodium bromide (NaBr). rsc.org Such electrochemical methods are highly efficient, compatible with a wide range of amides, and represent a green pathway for accessing synthetically useful carbamates. rsc.org

Reaction Pathway Example (Proposed):

Hofmann Rearrangement: 5-Chloropicolinamide is converted to a 2-isocyanato-5-chloropyridine intermediate using a sustainable method (e.g., electrochemical).

Carbamate Formation: The isocyanate intermediate is trapped in situ with ethanol to yield the final product, this compound.

Purification and Isolation Techniques for High Purity

Achieving high purity is paramount, especially when the compound is used as an analytical standard. Purification typically involves a combination of crystallization and chromatographic techniques to remove starting materials, by-products, and other impurities.

Crystallization Strategies

Crystallization is a powerful technique for purifying solid compounds like this compound, which is often described as a white or light yellow crystalline powder. The process relies on the differential solubility of the compound and its impurities in a given solvent system. A successful crystallization strategy involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out of the solution while impurities remain dissolved.

Key strategies include:

Single Solvent Crystallization: Using a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

Anti-Solvent Addition: Dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce precipitation.

Washing: After filtration, the isolated crystals are often washed with a cold solvent (in which the product is sparingly soluble) to remove any residual impurities adhering to the crystal surface. tdcommons.org

Table 3: Potential Crystallization Solvents

| Solvent | Solubility Profile | Potential Strategy |

| Ethanol | Compound is soluble. | Single solvent crystallization by cooling. |

| Toluene | Used as a wash solvent. tdcommons.org | Could be used as an anti-solvent or for washing. |

| Water | Used as a wash solvent. tdcommons.org | Likely an anti-solvent due to the organic nature of the compound. |

| Diethyl Ether | Used for extraction post-reaction. google.com | Potential anti-solvent or part of a solvent pair for recrystallization. |

Chromatographic Methods

When crystallization alone is insufficient to achieve the desired purity, chromatographic methods are employed. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a preparative technique used to isolate and purify larger quantities of the target compound. google.com A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. A solvent or mixture of solvents (mobile phase) is used to elute the components at different rates, allowing for their separation and collection.

High-Performance Liquid Chromatography (HPLC): While often used for analysis to confirm purity, preparative HPLC can be used for final purification of small quantities to achieve very high purity levels. google.comtdcommons.org The method uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in higher resolution and more efficient separation. google.com

Table 4: Overview of Chromatographic Methods

| Method | Primary Use | Stationary Phase (Typical) | Mobile Phase (Example) | Principle of Separation |

| Column Chromatography | Purification/Isolation | Silica Gel, Alumina | Hexane/Ethyl Acetate gradients | Adsorption google.com |

| HPLC | Purity Analysis, High-Purity Isolation | C18-bonded silica (Reverse-Phase) | Acetonitrile/Water buffer | Partitioning google.comtdcommons.org |

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis of Ethyl N-(5-Chloropyridin-2-yl)carbamate

Spectroscopic techniques are invaluable in determining the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the ethyl group and the chloropyridine ring protons. The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The protons on the chloropyridine ring are expected to appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the positions of the chloro and carbamate (B1207046) substituents. The N-H proton of the carbamate linkage would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data. The carbonyl carbon of the carbamate group is expected to resonate at a significantly downfield position. The carbons of the ethyl group will appear in the upfield region. The carbon atoms of the chloropyridine ring will have characteristic shifts in the aromatic region, with the carbon bearing the chlorine atom showing a distinct shift due to the halogen's electronegativity.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate directly bonded proton and carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.3 | ~14 |

| Ethyl -CH₂ | ~4.2 | ~62 |

| Carbamate C=O | - | ~154 |

| Pyridine (B92270) H3 | ~7.8 | ~115 |

| Pyridine H4 | ~7.7 | ~140 |

| Pyridine C2 | - | ~150 |

| Pyridine C5 | - | ~128 |

| Pyridine C6 | ~8.2 | ~147 |

Note: These are predicted values based on analogous compounds and may vary from experimental data.

Infrared (IR) and Raman Spectroscopy and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration is anticipated in the region of 3200-3400 cm⁻¹. The C=O stretching of the carbamate group will likely appear as a strong absorption around 1700-1730 cm⁻¹. C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ region, while C-O stretching of the ester group should be visible around 1000-1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the pyridine ring will be observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The C-Cl stretching vibration is expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range. researchgate.netchemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the carbamate and pyridine ring systems would also be observable.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (carbamate) | Stretching | 1700-1730 |

| C=C, C=N (pyridine) | Stretching | 1400-1600 |

| C-N | Stretching | 1200-1350 |

| C-O | Stretching | 1000-1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of chlorine, this peak would be accompanied by an [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. nist.gov Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the carbamate bond.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₈H₉ClN₂O₂). This is a critical step in confirming the identity of the compound. The calculated exact mass for C₈H₉ClN₂O₂ is approximately 200.0353 g/mol .

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the chloropyridine ring. The presence of the carbamate group may also influence the electronic transitions. The absorption maxima (λ_max) would likely be observed in the range of 250-300 nm, which is characteristic for substituted pyridine derivatives.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystal System, Space Group, and Unit Cell Parameters

While a specific crystal structure for this compound is not publicly available, related structures provide insight into the likely crystallographic parameters. It is anticipated that the compound would crystallize in a common crystal system such as monoclinic or orthorhombic. mdpi.com The space group would be one of the 230 possible arrangements, with non-centrosymmetric space groups being common for chiral molecules, though this compound is achiral. The unit cell parameters (a, b, c, α, β, γ) would define the dimensions of the repeating unit of the crystal lattice. These parameters, along with the number of molecules per unit cell (Z), would be determined from the X-ray diffraction data.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10 |

| b (Å) | ~8 |

| c (Å) | ~12 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~925 |

Note: These values are hypothetical and based on typical parameters for similar organic molecules. Actual data would require experimental determination.

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, Halogen Bonding)

Following a comprehensive search of scientific literature and crystallographic databases, no specific crystal structure determination for this compound has been publicly reported. The absence of this primary data precludes a detailed, experimentally-verified analysis of its specific intermolecular interactions and crystal packing arrangements.

In principle, the molecular structure of this compound suggests the potential for several types of intermolecular interactions that would govern its solid-state assembly. These could include:

Hydrogen Bonding: The presence of a secondary amine (N-H) group and carbonyl (C=O) and ester (C-O-C) oxygen atoms, as well as the pyridinic nitrogen, creates potential for hydrogen bonding. Specifically, N-H···O=C and N-H···N(pyridyl) hydrogen bonds are commonly observed in similar structures, often leading to the formation of chains or dimeric motifs.

π-π Stacking: The aromatic pyridine ring could participate in π-π stacking interactions with adjacent rings, contributing to the stabilization of the crystal lattice.

However, without experimental crystallographic data, any description of these interactions remains hypothetical. The precise geometry, distances, and relative importance of these potential interactions in the solid state of the title compound are currently unknown.

Conformational Analysis in the Solid State

Similarly, a definitive analysis of the solid-state conformation of this compound is not possible without crystallographic data. The conformation of the molecule in the crystal would be determined by a combination of intramolecular steric and electronic effects and the aforementioned intermolecular forces.

Key conformational features that would be of interest include:

Carbamate Group Conformation: Carbamate groups can adopt different conformations, typically described by the torsion angles around the N-C(O) and C(O)-O bonds. The planarity of the carbamate unit and its orientation relative to the pyridine ring would be crucial. Studies on other carbamates have shown that both syn and anti conformations are possible, often influenced by the hydrogen bonding network. researchgate.net

Orientation of the Ethyl Group: The conformation of the ethyl group (e.g., the C-O-C-C torsion angle) would also be a defining feature of the molecule's shape in the solid state.

Torsion Angle between the Pyridine Ring and Carbamate Linker: The dihedral angle between the plane of the pyridine ring and the plane of the carbamate group would reveal the degree of twisting in the molecule. This angle is significantly influenced by crystal packing forces and intramolecular steric hindrance.

Chemical Reactivity and Derivatization Studies

Reaction Mechanisms and Pathways

The chemical behavior of ethyl N-(5-chloropyridin-2-yl)carbamate is characterized by several distinct reaction pathways, allowing for selective modifications at different sites within the molecule.

The carbamate (B1207046) linkage is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than a typical ester bond. The reaction pathway involves the cleavage of the carbamate to yield 2-amino-5-chloropyridine (B124133), ethanol (B145695), and carbon dioxide.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate leads to the formation of the unstable N-(5-chloropyridin-2-yl)carbamic acid, which readily decarboxylates to give 2-amino-5-chloropyridine.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, hydroxide (B78521) ions can attack the electrophilic carbonyl carbon. This process can lead to the cleavage of either the C-O (ester) bond or the N-C (amide) bond, ultimately resulting in the formation of the aminopyridine, ethanol, and carbonate.

Solvolysis with other nucleophilic solvents, such as different alcohols, can lead to transesterification, which is discussed in section 4.2.1.

The electronic nature of the pyridine (B92270) ring, further influenced by its substituents, governs its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which makes it highly reactive towards nucleophiles. uoanbar.edu.iq This reactivity is significantly enhanced by the presence of a halogen, such as chlorine, at the 2-position. The chlorine atom in this compound is an effective leaving group, making the C2 position the primary site for nucleophilic aromatic substitution (SNAr). lookchem.comyoutube.com The reaction proceeds through a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. youtube.com The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize the negative charge of this intermediate, facilitating the substitution. uoanbar.edu.iqyoutube.com This pathway is crucial for transforming the chloro substituent, as detailed in section 4.2.2.

Electrophilic Aromatic Substitution (EAS): In contrast, the pyridine ring is strongly deactivated towards electrophilic attack. uoanbar.edu.iqmsu.edu The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. uoanbar.edu.iq This deactivation is compounded by the electron-withdrawing nature of both the chloro and the N-carbamate substituents. Furthermore, in acidic conditions required for many electrophilic substitutions (like nitration or sulfonation), the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq This positive charge further deactivates the ring, making electrophilic substitution extremely difficult and requiring harsh reaction conditions. uoanbar.edu.iqlibretexts.orgmasterorganicchemistry.com If a reaction were to occur, it would be predicted to take place at the C3 position, which has a relatively higher electron density compared to the C2 and C4 positions. uoanbar.edu.iq

The carbamate group itself offers several avenues for chemical transformation. It contains a nucleophilic secondary amine (after deprotonation) and an electrophilic carbonyl center. researchgate.net

A significant reaction at this moiety is N-acylation. For instance, this compound can react with ethyl oxalyl chloride in the presence of a base like triethylamine (B128534). In this reaction, the nitrogen atom of the carbamate acts as a nucleophile, attacking the acyl chloride to form ethyl [(5-chloropyridin-2-yl)carbamoyl]formate. google.com This derivative is also known as N-(5-Chloropyridin-2-yl)oxalamic acid ethyl ester and is documented as an impurity of the anticoagulant drug Edoxaban. chemicalbook.com

Additionally, studies on structurally related compounds have shown that the carbamate group is essential for certain biological activities and can be metabolically cleaved. nih.gov This enzymatic cleavage mirrors the chemical hydrolysis pathway.

Table 1: Key Reactions at the Carbamate Moiety

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| N-Acylation | Ethyl oxalyl chloride / Triethylamine | Ethyl [(5-chloropyridin-2-yl)carbamoyl]formate | google.com |

| Hydrolysis | H₂O / H⁺ or OH⁻ | 2-Amino-5-chloropyridine + Ethanol + CO₂ | General Chemical Principle |

Functional Group Transformations and Derivatization

The functional groups of this compound—the ethyl ester and the chloro substituent—are prime targets for synthetic modification to create a diverse range of derivatives.

The ethyl ester portion of the carbamate can be modified primarily through transesterification or hydrolysis.

Transesterification: By heating the compound in the presence of a different alcohol and a suitable catalyst (acidic or basic), the ethyl group can be exchanged for another alkyl or aryl group. For example, reacting it with methanol (B129727) would yield mthis compound. This allows for the synthesis of a library of carbamate esters with varying properties.

Hydrolysis to Carbamate Salt: Complete saponification with a strong base like NaOH would hydrolyze the ethyl ester, forming the sodium salt of N-(5-chloropyridin-2-yl)carbamic acid. As mentioned, the free carbamic acid is unstable and prone to decarboxylation.

The most versatile position for derivatization is the C2 carbon, via nucleophilic substitution of the chloro group. The high reactivity of 2-chloropyridines in SNAr reactions allows for the introduction of a wide array of functional groups. lookchem.comzenodo.org

Common transformations include:

Amination: Reaction with primary or secondary amines displaces the chloride to form N2-substituted 5-chloropyridine-2-amine derivatives. youtube.com

Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides replaces the chlorine with an ether linkage.

Thiolation: Reaction with thiols or thiolate salts introduces a thioether group.

These substitutions are fundamental in medicinal chemistry for tuning the pharmacological properties of pyridine-based compounds.

Table 2: Representative Transformations of the Chloro Substituent

| Transformation | Nucleophile/Reagent | Resulting Functional Group at C2 | Reference |

|---|---|---|---|

| Amination | R¹R²NH (Amine) | -NR¹R² | youtube.com |

| Alkoxylation | R-O⁻ (Alkoxide) | -OR | uoanbar.edu.iq |

| Thiolation | R-S⁻ (Thiolate) | -SR | General Chemical Principle |

Derivatization at the Nitrogen Atom

The this compound molecule possesses two key nitrogen atoms with potential for derivatization: the carbamate nitrogen and the pyridine ring nitrogen. The reactivity of these sites is influenced by the electronic effects of the substituent groups. The chlorine atom at the 5-position of the pyridine ring is an electron-withdrawing group, which decreases the electron density of the pyridine ring and influences the nucleophilicity of the ring nitrogen. The carbamate group also influences the reactivity of the molecule.

N-Acylation:

N-acylation of carbamates is a common method for synthesizing N-acyl carbamates, which are important building blocks in organic synthesis. General methods for the N-acylation of carbamates often involve the use of acid chlorides or anhydrides in the presence of a base. sciforum.net For less nucleophilic nitrogen atoms, such as those in carbamates, acidic conditions with catalysts like heteropolyacids can be employed to facilitate the reaction. sciforum.net

In the case of this compound, acylation could potentially occur at either the carbamate nitrogen or the pyridine nitrogen. The outcome of the reaction would be highly dependent on the reaction conditions, including the choice of acylating agent, catalyst, and solvent.

Table 1: Potential N-Acylation Reactions of this compound

| Acylating Agent | Catalyst/Base | Potential Product(s) |

| Acetyl Chloride | Pyridine | Ethyl acetyl(5-chloropyridin-2-yl)carbamate |

| Acetic Anhydride | Wells-Dawson Heteropolyacid | Ethyl acetyl(5-chloropyridin-2-yl)carbamate |

| Benzoyl Chloride | Triethylamine | Ethyl benzoyl(5-chloropyridin-2-yl)carbamate |

Note: The table represents potential reactions based on general chemical principles. Specific experimental validation for this compound is required.

N-Alkylation:

Alkylation at the nitrogen atom of the carbamate or the pyridine ring is another potential derivatization pathway. The choice of alkylating agent and reaction conditions would determine the site of alkylation. Strong bases are often required to deprotonate the carbamate nitrogen, making it more nucleophilic for subsequent alkylation.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity:

Regioselectivity in reactions involving this compound is a critical aspect, particularly when multiple reactive sites are present. As discussed, the molecule has two nitrogen atoms that could potentially undergo acylation or alkylation. The electron-withdrawing nature of the chloro group and the carbamate substituent will influence the relative nucleophilicity of these nitrogens, thus directing the regiochemical outcome of the reaction.

Furthermore, reactions can also be directed to the pyridine ring itself. For instance, directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. While not directly reported for this compound, related studies on similar structures have shown that a directing group can facilitate lithiation at a specific position, leading to the introduction of various electrophiles in a highly regioselective manner.

Stereoselectivity:

The concept of stereoselectivity becomes relevant when this compound or its derivatives are used in the synthesis of chiral molecules. While the parent molecule itself is achiral, its reaction with chiral reagents or its incorporation into a chiral framework can lead to the formation of stereoisomers.

For example, in the synthesis of pharmaceutical compounds, a derivative of the closely related ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is reacted with a chiral amine, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. google.com The stereochemistry of the resulting product is determined by the specific stereoisomer of the amine used in the reaction, highlighting the importance of stereocontrol in the synthesis of complex molecules. google.com

Table 2: Examples of Reactions with Potential Stereochemical Outcomes

| Reactant 1 | Reactant 2 (Chiral) | Potential for Stereoselectivity |

| Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | High, formation of a specific diastereomer. google.com |

Further research is necessary to fully elucidate the specific regioselective and stereoselective outcomes of reactions involving this compound. Such studies would be invaluable for the rational design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For a molecule like ethyl N-(5-chloropyridin-2-yl)carbamate, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to model the system accurately.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. The optimization yields key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar carbamate (B1207046) molecules have determined precise bond lengths and angles, which are often compared with experimental data from X-ray crystallography to validate the computational method used. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pharmaffiliates.comresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. pharmaffiliates.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov For related compounds, this gap has been calculated to predict chemical behavior. nih.gov

A hypothetical FMO analysis for this compound would calculate the energies of the HOMO and LUMO and map their electron density distributions to predict sites of nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the map represent different potential values: red typically indicates regions of negative potential (rich in electrons and prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor and prone to nucleophilic attack). Green represents areas of neutral potential. researchgate.net For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule. It provides detailed information about charge transfer, hyperconjugation, and the strength of intramolecular bonds. This analysis can quantify the stabilization energies associated with these interactions, offering a deeper understanding of the molecule's electronic structure and stability. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static structures, molecular modeling and dynamics simulations can explore the conformational flexibility and behavior of molecules over time.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, there can be numerous possible conformers. Computational methods can systematically rotate these bonds to map out the potential energy surface. nih.gov

The resulting energy landscape shows the stable conformers as minima (low-energy valleys) and the transition states between them as saddle points (energy barriers). nih.gov This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them, which has significant implications for its biological activity and physical properties. rsc.org

Intermolecular Interaction Studies (e.g., Hydrogen Bonding)

The study of intermolecular interactions is crucial for understanding the crystal packing of a molecule and its binding affinity to biological targets. These non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, govern the supramolecular assembly of molecules.

For this compound, several potential hydrogen bond donors and acceptors exist. The secondary amine (N-H) group can act as a hydrogen bond donor. The carbonyl oxygen (C=O), the ethoxy oxygen (-O-), and the nitrogen atom in the pyridine (B92270) ring are all potential hydrogen bond acceptors.

A detailed analysis, typically derived from a crystal structure determination, would reveal the specific hydrogen bonding network. In the absence of experimental crystal structure data for this compound, computational methods such as Density Functional Theory (DFT) can be used to predict the geometry of dimers or larger clusters, calculating the interaction energies and characterizing the nature of these bonds. For instance, studies on similar carbamate structures often reveal dimeric motifs formed through N-H···O=C hydrogen bonds. researchgate.net The presence of the chloropyridinyl moiety introduces additional possibilities for halogen bonding and π-π stacking interactions, which would also be a focus of such computational investigations.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. mdpi.comnih.gov In silico SAR methods use computational approaches to identify the key molecular features, or pharmacophores, that are responsible for a molecule's activity, guiding the design of more potent and selective analogs. researchgate.net

For this compound, an SAR study would involve the systematic modification of its structure and the evaluation of the resulting changes in activity. Key regions for modification would include:

The ethyl group of the carbamate.

The chlorine substituent on the pyridine ring.

The substitution pattern on the pyridine ring.

While specific SAR studies for this compound are not documented, research on related carbamates has shown that alterations to the carbamate group can significantly impact biological activity. nih.gov For example, replacing the ethyl group with larger or smaller alkyl groups, or altering the electronic properties of the pyridinyl ring, would be typical strategies in an SAR investigation.

Ligand-Protein Docking Studies (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. bu.edu.eg This method is instrumental in understanding the binding mode of a molecule at an enzyme's active site and estimating its binding affinity. rsc.orgnih.govnih.gov

A ligand-protein docking study of this compound would first require the identification of a relevant protein target. Once a target is selected, the 3D structure of the protein is obtained, often from a repository like the Protein Data Bank. The docking software then explores various conformations and orientations of the ligand within the protein's binding site, scoring them based on factors like intermolecular forces and geometric complementarity.

The results would highlight key interactions, such as hydrogen bonds between the carbamate's N-H or C=O groups and amino acid residues in the active site, or hydrophobic interactions involving the chloropyridine ring. While no specific docking studies for this compound have been published, the general approach is well-established for a wide range of enzyme inhibitors. bu.edu.eg

Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Enzyme Active Site

| Interacting Group of Ligand | Potential Interacting Residue Type | Type of Interaction |

| Carbamate N-H | Aspartate, Glutamate, Carbonyl backbone | Hydrogen Bond (Donor) |

| Carbamate C=O | Arginine, Lysine, Serine, Amide backbone | Hydrogen Bond (Acceptor) |

| Pyridine Nitrogen | Serine, Threonine, Tyrosine | Hydrogen Bond (Acceptor) |

| Chloropyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Chlorine Atom | Electron-deficient regions | Halogen Bond |

| Ethyl Group | Leucine, Isoleucine, Valine | Hydrophobic Interaction |

This table is a theoretical representation of possible interactions and is not based on published experimental or computational data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Predictions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are then used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the biological activity. The resulting model can identify which properties are most important for activity. For example, a QSAR model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with the desired biological effect. No specific QSAR models involving this compound are currently available in the literature.

Molecular and Biochemical Mechanism of Action Non Clinical Focus

Molecular Target Identification and Characterization In Vitro

The primary molecular target for many carbamate-containing compounds is acetylcholinesterase (AChE), an enzyme critical for the functioning of the nervous system. nih.govnih.govnih.gov The following sections detail the likely in vitro interactions of ethyl N-(5-chloropyridin-2-yl)carbamate based on this established precedent.

Carbamate (B1207046) insecticides and therapeutic agents are recognized for their ability to inhibit acetylcholinesterase (AChE). nih.govnih.gov This inhibition is a result of the carbamate acting as a substrate for AChE, leading to the carbamoylation of a serine residue within the enzyme's active site. This process occurs at a much slower rate than the enzyme's normal hydrolysis of acetylcholine (B1216132), effectively inactivating the enzyme for a period. nih.govnih.gov

The general mechanism of AChE inhibition by carbamates can be described as follows:

Binding: The carbamate molecule, due to its structural similarity to acetylcholine, binds to the active site of AChE. nih.gov

Carbamoylation: The serine hydroxyl group in the active site attacks the carbonyl carbon of the carbamate. This results in the formation of a transient carbamoylated enzyme intermediate and the release of the alcohol or phenol (B47542) leaving group (in this case, likely the 5-chloro-2-hydroxypyridine (B146416) resulting from hydrolysis).

Decarbamoylation: The carbamoylated enzyme is then hydrolyzed, regenerating the active enzyme. However, this decarbamoylation step is significantly slower than the deacetylation that occurs after acetylcholine hydrolysis, leading to a temporary, or "reversible," inhibition of the enzyme. researchgate.net

The insecticidal activity of many carbamates is attributed to this mechanism of action. nih.govnih.gov The efficiency of inhibition is influenced by the structural characteristics of the carbamate, which affect its binding affinity to the AChE active site and the stability of the carbamoylated enzyme. nih.gov

A study on various N,N-disubstituted carbamates demonstrated their potential to inhibit both acetylcholinesterase and butyrylcholinesterase (BChE). The inhibitory potency (IC50 values) was found to be dependent on the nature of the substituents on the carbamate nitrogen and the aromatic ring. For instance, some carbamates showed stronger inhibition of AChE than the established drug rivastigmine.

Table 1: Illustrative AChE and BChE Inhibition by a Series of O-Aromatic N,N-Disubstituted Carbamates (Note: This table presents data for related compounds to illustrate the principle of cholinesterase inhibition by carbamates and does not represent data for this compound.)

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| Rivastigmine | 59.45 | 38.98 |

| Galantamine | 1.60 | 11.75 |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | > 100 |

| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | > 100 | 1.60 |

Data sourced from a study on novel cholinesterase inhibitors and is intended for illustrative purposes only.

While the primary interaction of carbamates is enzymatic, the pyridine (B92270) moiety introduces the possibility of interactions with various receptors. Pyridine and its derivatives are common structural motifs in molecules that bind to a wide range of biological targets. nih.govnih.gov For example, specific pyridine-containing compounds have been developed as ligands for cannabinoid receptors (CB2) and as inhibitors of p38 mitogen-activated protein kinase. nih.govacs.org

A study on pyridine-quinoline hybrids identified compounds that act as competitive and non-competitive inhibitors of PIM-1 kinase, a target in cancer therapy. tandfonline.com Molecular docking studies of these compounds revealed interactions with key amino acid residues in the kinase's ATP-binding pocket. tandfonline.comacs.org

Without direct experimental data for this compound, any discussion of specific receptor binding remains speculative. However, the presence of the chloropyridine ring suggests that, in addition to its potential anticholinesterase activity, the compound could exhibit affinity for other protein binding sites, a possibility that would require confirmation through dedicated receptor binding assays.

Biochemical Pathways and Cellular Processes Investigation (Non-Organismal)

The introduction of this compound into a biological system can potentially interfere with various biochemical pathways and cellular processes, primarily through the metabolic transformations it undergoes and its interactions with cellular macromolecules.

The metabolism of carbamates is a critical factor in their biological activity and persistence. Generally, carbamates are metabolized through two main routes: hydrolysis of the ester bond and oxidation by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov

Hydrolytic Pathways: The ester linkage in carbamates can be cleaved by esterases, leading to the formation of an alcohol (or phenol) and carbamic acid. nih.gov The resulting carbamic acid is often unstable and can decompose further.

Oxidative Pathways: The molecule can undergo oxidation at various positions, catalyzed by CYP enzymes. For this compound, potential sites of oxidation include the ethyl group, the pyridine ring, and the nitrogen atom. researchgate.net

The metabolism of chloropyridine derivatives has also been studied. For instance, 2-chloropyridine (B119429) can be metabolized to 2-chloropyridine N-oxide and pyridine N-oxide. nih.gov The presence of a chlorine atom on the pyridine ring can influence the rate and pathway of metabolism. researchgate.net The transformation rate of pyridine derivatives is dependent on the nature and position of the substituents. nih.gov

The metabolites of carbamates can themselves be biologically active. In some cases, metabolic products can also inhibit cholinesterases or interact with other cellular targets. osd.mil

Beyond its primary target, this compound and its metabolites have the potential to interact with other cellular components. The electrophilic nature of the carbamate carbonyl carbon makes it susceptible to nucleophilic attack by cellular macromolecules other than AChE, such as other serine hydrolases or proteins containing reactive cysteine or histidine residues.

The pyridine ring, being a heterocyclic aromatic system, can participate in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions with biological macromolecules. researchgate.net These interactions can influence the compound's distribution within a cell and its potential to bind to off-target proteins.

Structure-Mechanism Relationships at the Molecular Level

The biological activity of this compound is intrinsically linked to its molecular structure. The relationship between the structure of carbamates and their activity as cholinesterase inhibitors has been extensively studied. nih.govnih.gov

The key structural features contributing to the likely mechanism of action are:

The Carbamate Group (-O-CO-N<): This functional group is the pharmacophore responsible for the carbamoylation of the serine residue in the AChE active site. The nature of the substituents on the oxygen and nitrogen atoms can significantly modulate the inhibitory potency. nih.gov

The 5-Chloropyridin-2-yl Group: This moiety serves as the leaving group during the carbamoylation of AChE. Its electronic properties, particularly the electron-withdrawing effect of the chlorine atom and the pyridine nitrogen, can affect the reactivity of the carbamate carbonyl group. The structure and electronic properties of the leaving group are crucial for the initial binding to the enzyme and for the rate of carbamoylation. nih.gov The substitution pattern on the pyridine ring can also influence selectivity for different cholinesterases (AChE vs. BChE). nih.gov

Structure-activity relationship studies on other series of carbamate inhibitors have shown that modifications to the aromatic leaving group and the N-substituents can lead to significant changes in inhibitory activity and selectivity. mdpi.commonash.eduacs.org For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative orientation of the benzothiazine and pyridine rings was found to influence analgesic and anti-inflammatory activity. mdpi.com

Advanced Applications in Chemical Science Excluding Clinical/toxicological

Role as a Synthetic Scaffold or Building Block

The structural architecture of ethyl N-(5-chloropyridin-2-yl)carbamate makes it an important intermediate in organic synthesis. The presence of a reactive chlorine substituent on the pyridine (B92270) ring and the carbamate (B1207046) functionality provides multiple sites for chemical modification, allowing for its incorporation into larger, more complex molecular frameworks.

Synthesis of Complex Organic Molecules

This compound and its derivatives are pivotal intermediates in the synthesis of elaborate organic molecules. The compound serves as a key starting material, undergoing various chemical transformations to yield target molecules with desired functionalities and stereochemistry. For instance, a closely related derivative, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is a crucial component in the multi-step synthesis of complex pharmaceutical intermediates. In one patented method, this derivative is reacted with tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate in acetonitrile, with triethylamine (B128534) as a base, to form a more complex amide. This reaction highlights the utility of the chloropyridinyl moiety as a foundational element in constructing intricate molecular structures.

The carbamate group itself can be a site for further reactions. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of N-aryl carbamates is well-established. They can undergo transformations such as N-alkylation or hydrolysis followed by derivatization of the resulting amine.

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Product |

| tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | Acetonitrile | Triethylamine | tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate |

Table 1: Example of a reaction involving a derivative of this compound in complex molecule synthesis.

Development of Novel Heterocyclic Systems

The 5-chloropyridin-2-yl structural motif is a valuable synthon for the construction of various heterocyclic systems. While direct synthetic routes starting from this compound to novel heterocycles are not extensively reported, the reactivity of the 2-aminopyridine (B139424) scaffold, from which it is derived, is well-documented in heterocyclic synthesis. For example, 2-aminopyridines are known to react with α-bromoketones to yield imidazo[1,2-a]pyridines. rsc.org This suggests that this compound could potentially be a precursor for substituted imidazo[1,2-a]pyridine-2-carbamates, which have been investigated for their biological activities. nih.gov

Furthermore, the general strategies for synthesizing medicinally relevant N-heterocycles often involve precursors with similar functionalities. mdpi.com The development of green synthetic methods, such as microwave-assisted reactions and the use of eco-friendly solvents, is an active area of research for the synthesis of a wide array of heterocyclic compounds. mdpi.com

Potential in Materials Science

The unique electronic and structural properties of this compound suggest its potential utility in the field of materials science, particularly in polymer chemistry and crystal engineering.

Polymer Chemistry Applications

A related compound, ethyl[(5-chloropyridin-2-yl)carbamoyl]formate, has been noted for its use as a raw material in the preparation of polymer materials. mdpi.com This indicates that the core structure of this compound could be incorporated into polymer chains. The carbamate linkage is a key feature in polyurethanes, a versatile class of polymers. While direct polymerization of this compound has not been detailed, its derivatives could potentially serve as monomers or chain extenders in polymerization reactions. For instance, hyperbranched glycopolymers have been synthesized through the copolymerization of monomers containing methacrylate (B99206) and acrylamide (B121943) groups, demonstrating the versatility of incorporating functional units into complex polymer architectures. hhu.de

| Monomer 1 | Monomer 2 | Polymerization Technique | Resulting Polymer |

| 2-(2,3,4,6-tetra-O-acetyl-α-d-mannopyranosyloxy) ethyl methacrylate | N,N'-methylenebisacrylamide | RAFT Polymerization | Hyperbranched glycopolymer |

Table 2: Example of hyperbranched polymer synthesis, illustrating a relevant polymerization technique.

Supramolecular Assembly and Crystal Engineering

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. nih.gov The structure of this compound contains several functional groups capable of forming hydrogen bonds and other non-covalent interactions, which are crucial for building supramolecular assemblies.

Catalytic Applications or Ligand Design

The pyridine moiety is a well-known and versatile ligand in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a wide range of metal centers, and the electronic properties of the resulting metal complexes can be tuned by the substituents on the pyridine ring.

While there is no specific literature detailing the use of this compound as a ligand, the broader class of pyridine-containing ligands has been extensively studied in catalysis. For example, Pd(II) complexes with various substituted pyridine ligands have been shown to be effective catalysts for cross-coupling reactions such as the Suzuki–Miyaura and Heck reactions. sci-hub.se The catalytic activity of these complexes is influenced by the electronic and steric properties of the substituents on the pyridine ring. sci-hub.se

Furthermore, nickel complexes with pyridine-chelated N-heterocyclic carbene ligands have been developed for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, showcasing the potential of pyridine-based ligands in sustainable chemical transformations. snnu.edu.cn The design of such catalysts often involves the strategic placement of functional groups on the pyridine ring to modulate the stability and reactivity of the metal center. Given these precedents, this compound could potentially serve as a precursor for the synthesis of novel pyridine-based ligands for a variety of catalytic applications.

| Catalyst Type | Catalytic Reaction | Reference |

| Pd(II) complexes with pyridine ligands | Suzuki–Miyaura and Heck cross-coupling | sci-hub.se |

| Nickel(II) complexes with pyridine-chelated N-heterocyclic carbene ligands | Acrylate synthesis from ethylene and CO2 | snnu.edu.cn |

Table 3: Examples of catalytic applications of pyridine-containing complexes.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The current synthesis of ethyl N-(5-chloropyridin-2-yl)carbamate often involves multi-step processes that may present challenges in terms of yield, purity, and environmental impact. Future research should prioritize the development of more efficient and sustainable synthetic methodologies.

Key Research Objectives:

Green Synthesis: Exploration of eco-friendly synthetic pathways is paramount. This could involve the use of greener solvents, catalysts, and reagents to minimize hazardous waste. psu.edu Investigating one-pot synthesis from readily available starting materials like 2-amino-5-chloropyridine (B124133), ethanol (B145695), and a carbon dioxide source under mild conditions could significantly improve the environmental footprint of the production process. psu.edu

Catalytic Approaches: The development of novel catalysts could enhance reaction rates and selectivity. Research into enzymatic catalysis or the use of transition metal catalysts, which have shown promise in other carbamate (B1207046) syntheses, could lead to more efficient and controlled production. researchgate.net

Process Optimization: A systematic study of reaction parameters such as temperature, pressure, and reactant ratios is necessary to maximize yield and purity. The use of flow chemistry could also be explored as a means to achieve better control over reaction conditions and facilitate scalability.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Synthesis | Reduced environmental impact, use of renewable resources. psu.edu | Development of biodegradable catalysts, use of CO2 as a C1 source. psu.edu |

| Catalytic Methods | Higher efficiency, improved selectivity, milder reaction conditions. researchgate.net | Screening of novel organometallic and enzymatic catalysts. researchgate.net |

| Flow Chemistry | Enhanced safety, better process control, ease of scalability. | Optimization of reactor design and reaction parameters for continuous production. |

Exploration of Undiscovered Chemical Reactivity

The reactivity of this compound has not been extensively explored beyond its use as a synthetic intermediate. The presence of a carbamate functional group, a pyridine (B92270) ring, and a chlorine atom suggests a rich and varied chemical reactivity awaiting discovery.

Prospective Research Areas:

Derivatization Studies: Systematic derivatization of the carbamate nitrogen, the pyridine ring, and the ethyl group could lead to a library of novel compounds with potentially interesting biological or material properties. nih.gov For instance, the nitrogen atom of the carbamate could be a site for further functionalization after deprotonation.

Cross-Coupling Reactions: The chlorine atom on the pyridine ring is a prime site for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents, leading to diverse molecular architectures.

Cyclization Reactions: Investigation of intramolecular cyclization reactions could lead to the formation of novel heterocyclic systems. The carbamate and the pyridine ring could potentially participate in concerted or stepwise cyclization pathways under appropriate conditions.

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the spectroscopic and structural properties of this compound is crucial for its application and for predicting its behavior in chemical reactions.

Future Investigative Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR data are likely available, advanced NMR techniques such as 2D-NMR (COSY, HSQC, HMBC) would provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's conformation in solution. rsc.org

Vibrational Spectroscopy (FTIR and Raman): A detailed analysis of the vibrational modes through Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide valuable information about the bonding and functional groups present in the molecule. rsc.orgchemicalbook.com Characteristic vibrational frequencies for the C=O, N-H, and C-Cl bonds can be precisely determined. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition. jneonatalsurg.com Tandem mass spectrometry (MS/MS) studies would elucidate fragmentation patterns, which can be useful for structural confirmation and for identifying the compound in complex mixtures. nih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. rsc.org This is a critical step for understanding the molecule's physical properties and for computational modeling.

A summary of potential spectroscopic data is provided in the table below.

| Spectroscopic Technique | Information to be Gained |

| Advanced NMR | Complete assignment of ¹H and ¹³C signals, conformational analysis in solution. researchgate.netrsc.org |

| FTIR/Raman | Identification of functional groups and vibrational modes. rsc.orgchemicalbook.com |

| High-Resolution MS | Accurate mass determination and elemental composition. jneonatalsurg.com |

| X-ray Crystallography | Precise 3D molecular structure, bond parameters, and crystal packing. rsc.org |

Deeper Theoretical Understanding of Molecular Behavior

Computational chemistry offers powerful tools to complement experimental studies and to gain a deeper understanding of the molecular properties and reactivity of this compound.

Potential Computational Studies:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate a wide range of properties, including optimized molecular geometry, electronic structure, and spectroscopic data (NMR, IR). researchgate.netscirp.org This would allow for a direct comparison with experimental findings. researchgate.netscirp.org

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule, thereby predicting its reactivity towards different reagents.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and its participation in chemical reactions.

Reaction Mechanism Modeling: Computational modeling can be used to elucidate the mechanisms of known and potential reactions, including the identification of transition states and the calculation of activation energies. This would be particularly valuable for optimizing synthetic routes and for designing new reactions. researchgate.net

Expanding Non-Clinical Applications in Emerging Fields

While the primary application of this compound has been in pharmaceutical synthesis, its structural motifs suggest potential utility in other areas.

Prospective Application Areas:

Materials Science: The pyridine and carbamate moieties could serve as building blocks for the synthesis of novel polymers or coordination complexes with interesting optical, electronic, or thermal properties. The presence of a halogen atom also opens up possibilities for flame-retardant materials.